![molecular formula C16H21N3O3 B2981285 Cyclohex-3-en-1-yl(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone CAS No. 2034254-20-9](/img/structure/B2981285.png)
Cyclohex-3-en-1-yl(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone
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Description
Cyclohex-3-en-1-yl(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone is a chemical compound that has been extensively studied for its potential applications in scientific research. The compound is synthesized using a specific method, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been investigated.
Scientific Research Applications
Synthesis of Cyclohexenone Derivatives
Research has shown that cyclohexenone derivatives, which share a structural similarity to the given compound, can be synthesized through various methods. For example, the preparation of 3-oxocyclohex-1-ene-1-carbonitrile involves the use of cyclohex-2-enone and involves steps like bromination and cyanation, highlighting the compound's utility in synthesizing complex organic molecules with potential applications in pharmaceuticals and materials science (J. Lujan-Montelongo & F. Fleming, 2014).
Asymmetric Syntheses
The compound's structure is conducive to asymmetric syntheses, where stereoselective conjugate additions can be utilized to create chiral molecules. Such processes are fundamental in the production of enantiomerically pure pharmaceuticals. Research demonstrates that chiral cyclohexenone derivatives can be synthesized with high diastereoselectivity, offering pathways to diverse chiral compounds (A. Schultz & R. Harrington, 1991).
Heterocyclic Chemistry
The structural features of the compound facilitate the synthesis of heterocyclic compounds, which are crucial in drug development and materials science. For instance, the synthesis of 3-hydroxy-6-oxo[1,2,4]triazin-1-yl alaninamides represents the creation of a new class of cyclic dipeptidyl ureas, showing the compound's role in developing novel heterocyclic structures with potential biological activities (M. Sañudo et al., 2006).
Catalysis and Organic Transformations
The compound's framework can be employed in catalytic processes and organic transformations, contributing to the development of efficient synthetic routes for complex molecules. Research on similar structures has led to advances in catalysis, such as the application of furan in Diels-Alder reactions to create condensed 1,3-oxazines, showcasing the potential for innovative synthetic strategies in organic chemistry (G. Stájer et al., 2004).
Antimicrobial and Biological Studies
Compounds with similar structures have been explored for their antimicrobial properties, indicating potential applications in medical research and the development of new therapeutics. For example, the study of novel acylguanidines with potential H2-blocking activity suggests that derivatives of cyclohexenones could serve as lead compounds in the search for new drugs (J. Hanaee & M. Rashidi, 1990).
properties
IUPAC Name |
cyclohex-3-en-1-yl-[3-(3-methoxypyrazin-2-yl)oxypyrrolidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O3/c1-21-14-15(18-9-8-17-14)22-13-7-10-19(11-13)16(20)12-5-3-2-4-6-12/h2-3,8-9,12-13H,4-7,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCOZAKRMOWEYNQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CN=C1OC2CCN(C2)C(=O)C3CCC=CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclohex-3-en-1-yl(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone |
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